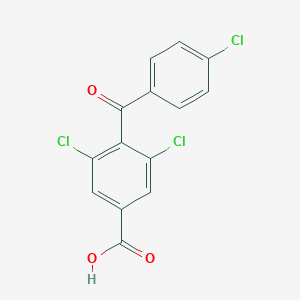

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid

Descripción general

Descripción

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a chemical compound with the molecular formula C14H7Cl3O3 It is characterized by the presence of three chlorine atoms and a benzoyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine, to facilitate the acylation process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzoic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Strong bases like sodium hydroxide or potassium permanganate.

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Reduction: Alcohol derivatives of the benzoyl group.

Oxidation: Carboxylate salts of the benzoic acid group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₁₄H₇Cl₃O₃

- Molecular Weight: 329.56 g/mol

- Density: 1.526 g/cm³

- Boiling Point: 497.7 °C

- CAS Number: 179999-39-4

The compound features a benzoic acid structure with two chlorine substituents at the 3 and 5 positions and a para-chlorobenzoyl group, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

- Precursor in Drug Synthesis

- Antiangiogenic Activity

- Therapeutic Agent Development

Agricultural Applications

- Pesticide Intermediates

- Herbicide Formulations

Case Study 1: Antiangiogenic Activity Assessment

In a controlled experiment using rat aortic ring assays, various derivatives of this compound were tested for their ability to inhibit angiogenesis. Results indicated that certain derivatives achieved up to 80% inhibition of microvessel outgrowth compared to controls, highlighting the compound's potential in cancer treatment .

Case Study 2: Pesticide Development

Research into the use of this compound as an insecticide has shown promising results when combined with methionine under alkaline conditions. The resulting products demonstrated enhanced efficacy in pest control while promoting plant health .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoyl and benzoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Actividad Biológica

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a synthetic compound that belongs to the class of benzoic acid derivatives. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two chlorine substituents on the benzene ring and a chlorobenzoyl group attached to a benzoic acid moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's lipophilicity allows it to penetrate cell membranes effectively. Upon entering the cell, it may engage with various enzymes or receptors, modulating their activity.

The following mechanisms have been proposed based on studies:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways, potentially leading to altered gene expression and cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of Caspases : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Cell Proliferation : It reduces the proliferation rate of cancer cells in culture.

A study reported that at a concentration of 10 µM, the compound significantly inhibited the growth of human breast cancer cells by approximately 50% compared to control groups.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

- Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.

- Case Study on Cancer Cell Lines : An investigation into the effects of this compound on human cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V-positive cells after treatment with 10 µM concentration.

Propiedades

IUPAC Name |

3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3O3/c15-9-3-1-7(2-4-9)13(18)12-10(16)5-8(14(19)20)6-11(12)17/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWFIFVYRZJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170889 | |

| Record name | 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179999-39-4 | |

| Record name | 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179999394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-4-(4-CHLOROBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO2XS2KWL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.